4-(Benzyloxy)-N-[3-(isopentyloxy)benzyl]aniline
Overview
Description
4-(Benzyloxy)-N-[3-(isopentyloxy)benzyl]aniline is a complex organic compound characterized by its benzyl and isopentyloxy functional groups
Synthetic Routes and Reaction Conditions:
Benzyl Protection: The synthesis begins with the protection of the benzyl group using benzyl chloride.
Isopentyloxy Introduction: The isopentyloxy group is introduced through a substitution reaction involving isopentyl bromide.
Aniline Formation: The aniline moiety is formed by reacting the protected benzyl compound with aniline under specific conditions.
Industrial Production Methods: Industrial production involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled temperatures to facilitate the reactions.
Types of Reactions:
Oxidation: Oxidation reactions can convert the aniline group to its corresponding nitro compound.
Reduction: Reduction reactions can be used to reduce nitro groups to amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like iron and hydrogen are often used.
Substitution: Reagents such as isopentyl bromide and benzyl chloride are used under controlled conditions.
Major Products Formed:
Nitro Compounds: Resulting from oxidation reactions.
Amino Compounds: Resulting from reduction reactions.
Substituted Benzyl Compounds: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand molecular interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The benzyl and isopentyloxy groups play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
4-(Benzyloxy)phenol: Similar in structure but lacks the aniline group.
4-(Benzyloxy)benzyl chloride: Similar benzyl group but different functional groups.
This compound's versatility and unique structure make it a valuable subject of study in various scientific fields. Its applications range from organic synthesis to potential medical uses, highlighting its importance in both research and industry.
Properties
IUPAC Name |
N-[[3-(3-methylbutoxy)phenyl]methyl]-4-phenylmethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-20(2)15-16-27-25-10-6-9-22(17-25)18-26-23-11-13-24(14-12-23)28-19-21-7-4-3-5-8-21/h3-14,17,20,26H,15-16,18-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYHEAPXGJAOIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)CNC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901170667 | |
Record name | 3-(3-Methylbutoxy)-N-[4-(phenylmethoxy)phenyl]benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901170667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040688-53-6 | |
Record name | 3-(3-Methylbutoxy)-N-[4-(phenylmethoxy)phenyl]benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1040688-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Methylbutoxy)-N-[4-(phenylmethoxy)phenyl]benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901170667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.